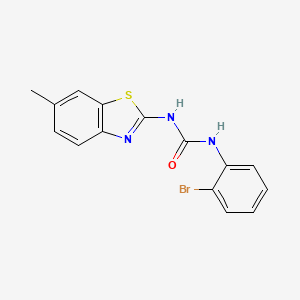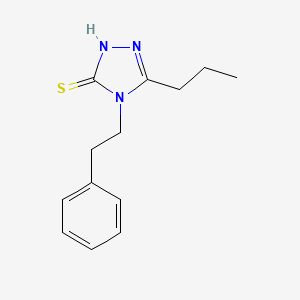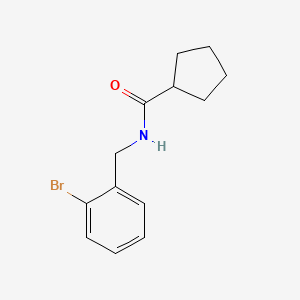
N-(2-bromophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-bromophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea often involves the condensation of appropriate amines with isocyanates under mild conditions. This method is exemplified by the synthesis of related benzothiazolyl ureas, where (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine was condensed with substituted phenyl isocyanates to produce a series of novel ureas (Pejchal, Štěpánková, & Drabina, 2011).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea linkage, which often exhibits planar configurations due to intramolecular hydrogen bonding. This feature contributes to the compound's stability and influences its reactivity. The planar configuration of the urea group, mediated by intramolecular N-H...O hydrogen bonds, has been observed in similar compounds, indicating a tendency towards a coplanar arrangement with adjacent aromatic rings, which might also apply to N-(2-bromophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea (Shi, 2011).
Applications De Recherche Scientifique
Enzyme Inhibition and Anticancer Investigations
Unsymmetrical 1,3-disubstituted ureas have been synthesized and evaluated for their ability to inhibit enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase, as well as for their anticancer activities. These compounds, including similar benzothiazol-urea derivatives, show promise in vitro against certain cancer cell lines, indicating potential therapeutic applications (Mustafa, Perveen, & Khan, 2014).
Cytotoxicity and DNA-Topoisomerase Inhibition
New asymmetric ureas and thioureas have been synthesized and demonstrated significant antiproliferative action against Ehrlich carcinoma and K562 human leukemia cells, along with inhibitory activity against DNA topoisomerases I and II-alpha. This highlights their potential as lead compounds for developing new cancer therapies (Esteves-Souza et al., 2006).
Material Science and Structural Studies
Tri-substituted ureas containing an N-methylpiperazine moiety have been synthesized and studied for their spectroscopic, structural, and conformational properties. These studies provide insights into the molecular design and optimization of urea derivatives for material science applications (Iriepa & Bellanato, 2013).
Antifilarial Agents
A series of ureas have demonstrated antifilarial activity against Brugia pahangi and Litomosoides carinii, suggesting their potential as antiparasitic agents. This application underlines the versatility of urea derivatives in addressing a variety of health-related issues (Ram et al., 1984).
Novel Synthetic Routes and Chemical Transformations
Research has explored novel synthetic routes involving urea derivatives, leading to the formation of unique heterocyclic compounds. These studies are critical for advancing synthetic chemistry and developing new methodologies for constructing complex molecules (Peet, 1987).
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c1-9-6-7-12-13(8-9)21-15(18-12)19-14(20)17-11-5-3-2-4-10(11)16/h2-8H,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMSCLXLYRZLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4580090.png)

amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B4580105.png)

![methyl {5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B4580125.png)
![2-(1-(3-methoxybenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4580140.png)

![2-[2-bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride](/img/structure/B4580143.png)
![4-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4580167.png)
![3-(3-bromobenzyl)-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4580168.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580178.png)
![N-(2,6-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4580185.png)
![4-butyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4580187.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B4580199.png)